molecular formula C17H21NO3 B2927182 N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide CAS No. 1788674-54-3

N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide

Cat. No.: B2927182
CAS No.: 1788674-54-3
M. Wt: 287.359
InChI Key: YHWJJHLMIVFJAU-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is a propanamide derivative characterized by a 4-methoxyphenyl group and a furan-3-yl-substituted propan-2-ylamine moiety. Its structural uniqueness lies in the combination of an electron-rich aromatic system (4-methoxyphenyl) and a heterocyclic furan ring, which may confer distinct physicochemical and biological properties.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-13(11-15-9-10-21-12-15)18-17(19)8-5-14-3-6-16(20-2)7-4-14/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWJJHLMIVFJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide typically involves the reaction of 1-(furan-3-yl)propan-2-amine with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and methoxyphenyl group can participate in various molecular interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Propanamide derivatives with 4-methoxyphenyl groups and variable substituents on the amine side chain are prevalent in medicinal chemistry. Below is a comparative analysis of key analogues:

Compound Name Key Substituents Biological Activity Reference
N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide (Target Compound) Furan-3-yl, 4-methoxyphenyl Not explicitly reported (structural focus)
N-(2,4-dimethylphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8a) 4-Methoxyphenylsulfonyl, oxadiazole, piperidine LOX inhibition (anti-inflammatory)
N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(4-methoxyphenyl)propanamide (7-5) Thiolane-1,1-dioxide, pyranone Cancer cell migration inhibition (HSP40/JDP)
(2S)-3-(1H-Indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-propanamide Indole, cyclohexylmethyl Not reported (structural diversity)
N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide Cyclopentylmethyl, methylsulfonylphenyl Not reported (potential kinase modulation)
3-(4-methoxyphenyl)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide Pyridazinone, phenyl Not reported (heterocyclic diversity)
Key Observations:
  • Electron-Donating Groups : The 4-methoxyphenyl group is conserved across analogues, enhancing solubility and π-π interactions with biological targets.
  • Heterocyclic Variations: The furan-3-yl group in the target compound contrasts with oxadiazole (8a), pyranone (7-5), and pyridazinone (20), which may alter metabolic stability or binding affinity.

Pharmacokinetic and Physicochemical Properties

Property Target Compound 8a 7-5
Molecular Weight ~317 g/mol ~534 g/mol ~447 g/mol
LogP (Predicted) ~2.8 ~3.5 ~2.2
Hydrogen Bond Acceptors 4 8 6
Rotatable Bonds 6 10 7
  • Lipophilicity : The furan-3-yl group may reduce LogP compared to bulkier substituents (e.g., sulfonylpiperidine in 8a).
  • Bioavailability : Fewer rotatable bonds in the target compound suggest improved membrane permeability relative to 8a.

Biological Activity

N-[1-(furan-3-yl)propan-2-yl]-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a furan ring and a methoxyphenyl group, which contribute to its biological properties. The synthesis typically involves the reaction of 1-(furan-3-yl)propan-2-amine with 3-(4-methoxyphenyl)propanoyl chloride under basic conditions, using dichloromethane as a solvent and triethylamine as a base to neutralize the byproducts formed during the reaction.

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes or receptors. The furan and methoxyphenyl groups can participate in various molecular interactions, including hydrogen bonding and π-π stacking, influencing the compound's activity against various biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound. For instance, it has shown promising results in inhibiting cancer cell proliferation in vitro. The following table summarizes some key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism
HeLa7.01 ± 0.60Induction of apoptosis and cell cycle arrest
NCI-H4608.55 ± 0.35Microtubule disassembly leading to cell death
MCF-714.31 ± 0.90Inhibition of topoisomerase-IIa

These results indicate that this compound may exert its effects through multiple mechanisms, including apoptosis induction and disruption of microtubule dynamics .

Antibacterial Activity

In addition to anticancer properties, this compound has also been investigated for antibacterial activity. Studies have demonstrated that derivatives containing furan structures exhibit significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives are as follows:

Compound Bacterial Strain MIC (µg/mL)
Derivative 1Escherichia coli64
Derivative 2Staphylococcus aureus32

These findings suggest that the furan moiety contributes to the antibacterial activity observed in these compounds .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models have shown that administration of this compound leads to significant tumor reduction in xenograft models, supporting its potential as an anticancer agent.
  • Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics enhances overall efficacy, suggesting a synergistic effect that warrants further exploration.
  • Mechanistic Insights : Advanced techniques such as molecular docking studies have provided insights into how this compound interacts at the molecular level with target proteins involved in cancer progression.

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